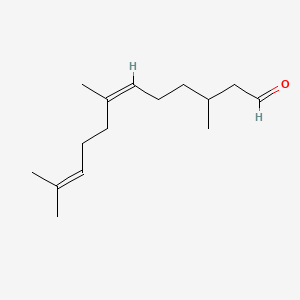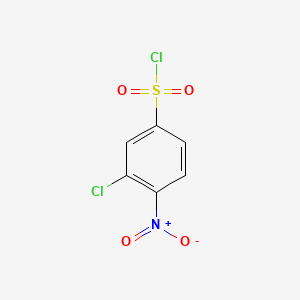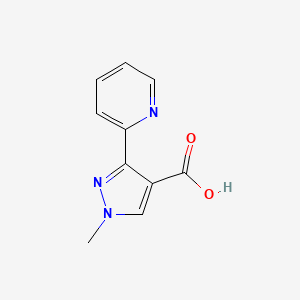
1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-4-carbonsäure
Übersicht
Beschreibung
The compound “1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid” is an organic compound that contains a pyrazole ring and a pyridine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms while the pyridine ring is a six-membered ring with one nitrogen atom . The compound also contains a carboxylic acid functional group and a methyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction . The pyridine ring could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, which are aromatic and contribute to the stability of the molecule . The presence of the carboxylic acid group would make the compound acidic .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For example, the carboxylic acid group could react with bases to form a carboxylate anion . The pyridine ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would make the compound polar and capable of forming hydrogen bonds . This could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Herbizide Aktivität
Diese Verbindung wurde auf ihr Potenzial als Herbizid untersucht. Forscher haben Derivate synthetisiert, die Phenylpyridin-Einheiten enthalten, und ihre herbizide Aktivität gegen verschiedene Unkrautarten bewertet . Einige Derivate zeigten eine moderate Aktivität in der Nachlaufbehandlung, was darauf hindeutet, dass sie zu neuen Herbiziden entwickelt werden könnten.
Krebsforschung
Im Bereich der Krebsbehandlung wurden Pyrazolderivate als CDK2-Inhibitoren untersucht . CDK2 ist ein kritisches Protein, das an der Zellzyklusregulation beteiligt ist, und seine Inhibition kann die Proliferation von Krebszellen stoppen. Verbindungen mit dem Pyrazol-Gerüst zeigten signifikante zytotoxische Aktivitäten gegen verschiedene Krebszelllinien, was auf ihr Potenzial als Krebstherapeutika hindeutet .
Antifungalmittel
Die antifungalen Eigenschaften von Pyrazolderivaten sind ebenfalls von Interesse. Diese Verbindungen wurden synthetisiert und auf ihre Wirksamkeit gegen Pilzinfektionen getestet . Die Ergebnisse haben gezeigt, dass bestimmte Pyrazolcarboxylate als wirksame Antimykotika wirken können.
Studien zur biologischen Aktivität
Pyrazolhaltige Verbindungen werden häufig in der Untersuchung biologisch aktiver Moleküle verwendet. Sie finden Anwendungen in der Medizin, in Pestiziden und in Veterinärmedikamenten aufgrund ihrer vielfältigen biologischen Aktivitäten . Diese Vielseitigkeit macht sie für die Entwicklung neuer Behandlungen und Produkte wertvoll.
Pestizidentwicklung
Die Pyrazolgruppe ist ein häufiges Merkmal in kleinen Molekülen, die als Pestizidprodukte entwickelt wurden. Dazu gehören Fungizide, Insektizide und Herbizide . Die strukturelle Flexibilität von Pyrazol ermöglicht die Herstellung einer Vielzahl von Verbindungen mit spezifischen Schädlingsbekämpfungseigenschaften.
Veterinärmedizin
In der Veterinärmedizin werden Pyrazolderivate verwendet, um Medikamente herzustellen, die eine Reihe von Erkrankungen bei Tieren behandeln können. Ihre biologische Aktivität macht sie geeignet, um Infektionen und Krankheiten in veterinärmedizinischen Einrichtungen zu behandeln .
Molekularmodellierung
Pyrazolderivate werden in der Molekularmodellierung verwendet, um die Wechselwirkungen auf molekularer Ebene zu verstehen. Dies hilft bei der Entwicklung von Verbindungen mit den gewünschten biologischen Aktivitäten und kann zur Entdeckung neuer Medikamente führen .
Synthese von stickstoffhaltigen heterocyclischen Verbindungen
Die Syntheserouten von pyrazolhaltigen Verbindungen tragen zum breiteren Feld der stickstoffhaltigen heterocyclischen Verbindungen bei. Diese Verbindungen sind aufgrund ihrer Stabilität und biologischen Relevanz in Pharmazeutika und Agrochemikalien von großer Bedeutung .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that similar compounds interact with their targets through classical hydrogen bonds, π–π interactions, and cation–π interactions .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds have been found to have significant cytotoxic activities against various cell lines .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-3-pyridin-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-6-7(10(14)15)9(12-13)8-4-2-3-5-11-8/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYDINHISJQINO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1152510-81-0 | |
| Record name | 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




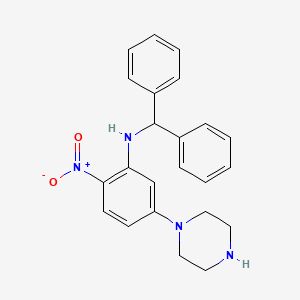
![3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1461710.png)

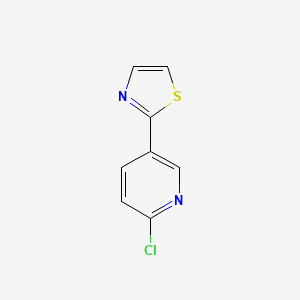
![3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid](/img/structure/B1461715.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide](/img/structure/B1461716.png)
![Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1461719.png)


![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B1461723.png)

